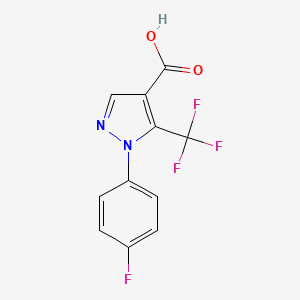

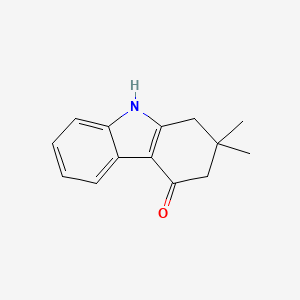

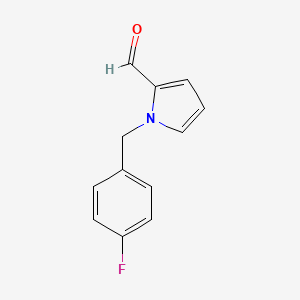

![molecular formula C11H18N2 B1309886 1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 878669-96-6](/img/structure/B1309886.png)

1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has been a focal point in asymmetric synthesis. The compound has been synthesized through reactions involving chiral auxiliaries and organometallic reagents, demonstrating significant diastereoselectivity dependent on the nature of both the chiral auxiliary and the organometallic reagent. Notably, Grignard reagents and oxazolidines derived from chiral sources like (1S)-phenylglycinol have been used to achieve high diastereoselectivity, showcasing the compound's utility in creating enantioselective substances (Gualandi et al., 2011).

Catalytic Asymmetric Intramolecular Reactions

The compound has been involved in catalytic asymmetric intramolecular aza-Friedel-Crafts reactions. This method, facilitated by chiral phosphoric acid, represents an efficient approach for synthesizing chiral variants of the compound, yielding high enantioselectivities. The generalizability of this strategy towards various aldehydes and pyrrole derivatives emphasizes its significance in medicinal chemistry, particularly for producing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines (He et al., 2011).

Enantioselective Hydrogenation

In the domain of chiral synthesis, enantioselective hydrogenation has been a pivotal method for creating chiral amines. This approach has been successfully applied to synthesize chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, with reports of achieving up to 96% ee values. The significance of this process is highlighted by its atom economy, high yields, and mild reaction conditions, marking an essential advancement in the synthesis of chiral compounds (Hu et al., 2018).

Propiedades

IUPAC Name |

6-methyl-1-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-8(2)11-10-5-4-9(3)13(10)7-6-12-11/h4-5,8,11-12H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNKJLGBMUIAOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C2N1CCNC2C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424596 |

Source

|

| Record name | 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

CAS RN |

878669-96-6 |

Source

|

| Record name | 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

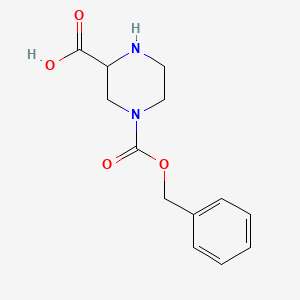

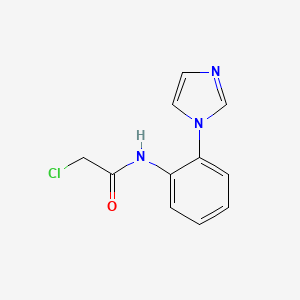

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

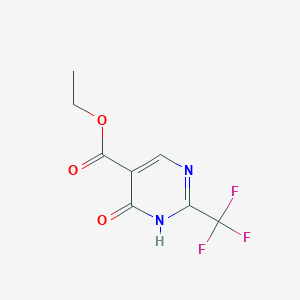

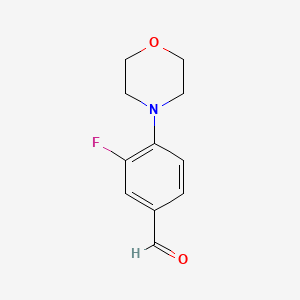

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)

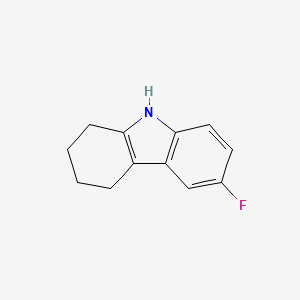

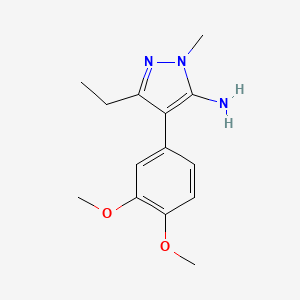

![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)